molecular formula C18H21ClN2O4S B305222 N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide

N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide

Cat. No.: B305222
M. Wt: 396.9 g/mol
InChI Key: VLUJGICCRXIWHP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is a synthetic organic compound. It is characterized by the presence of a chloro-methoxyphenyl group, a methylsulfonyl group, and a phenylethylamino group attached to an acetamide backbone. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride.

    Introduction of the chloro-methoxyphenyl group: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the methylsulfonyl group: This can be done through sulfonation reactions using reagents like methylsulfonyl chloride.

    Addition of the phenylethylamino group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide might have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation for potential therapeutic effects.

    Industry: Use in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-acetamide: Lacks the methylsulfonyl and phenylethylamino groups.

    N-(3-chloro-4-methoxyphenyl)-2-aminoacetamide: Lacks the methylsulfonyl and phenylethyl groups.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is unique due to the combination of its functional groups, which might confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

Molecular Formula

C18H21ClN2O4S

Molecular Weight

396.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide

InChI

InChI=1S/C18H21ClN2O4S/c1-25-17-9-8-15(12-16(17)19)20-18(22)13-21(26(2,23)24)11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,22)

InChI Key

VLUJGICCRXIWHP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)Cl

Origin of Product

United States

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